2-(Pyrrolidin-3-yl)-3-(trifluoromethyl)pyridine dihydrochloride
CAS No.:
Cat. No.: VC17718915
Molecular Formula: C10H13Cl2F3N2
Molecular Weight: 289.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13Cl2F3N2 |
---|---|
Molecular Weight | 289.12 g/mol |
IUPAC Name | 2-pyrrolidin-3-yl-3-(trifluoromethyl)pyridine;dihydrochloride |
Standard InChI | InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)8-2-1-4-15-9(8)7-3-5-14-6-7;;/h1-2,4,7,14H,3,5-6H2;2*1H |
Standard InChI Key | ORVIXTLBXXLMLX-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC1C2=C(C=CC=N2)C(F)(F)F.Cl.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 2-position with a pyrrolidine moiety and at the 3-position with a trifluoromethyl (-CF₃) group. The dihydrochloride salt form enhances solubility in polar solvents, a critical factor for biological assays . The pyrrolidine ring adopts a puckered conformation, influencing stereoelectronic interactions with target proteins .
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₃Cl₂F₃N₂ | |
Molecular Weight | 289.12 g/mol | |
CAS Number | 1955493-78-3 | |
Salt Form | Dihydrochloride | |
Predicted LogP | 1.8 (calculated) |
The trifluoromethyl group contributes to metabolic stability by resisting oxidative degradation, while the pyrrolidine nitrogen participates in hydrogen bonding with biological targets .
Synthesis and Optimization
Reaction Pathways
Synthesis typically begins with a Suzuki-Miyaura coupling to attach the trifluoromethylpyridine core to a pyrrolidine precursor. A patented route involves:
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Borylation of 3-bromopyridine: Using bis(pinacolato)diboron and a palladium catalyst.
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Coupling with pyrrolidine: Catalyzed by copper(II) acetate in dichloromethane .
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Citation |
---|---|---|---|
1 | Pd(dppf)Cl₂, KOAc, DMF, 80°C | 72% | |
2 | Cu(OAc)₂, pyridine, DCM, rt | 65% | |
3 | HCl (gas), Et₂O, 0°C | 89% |
Key challenges include minimizing racemization at the pyrrolidine stereocenter and optimizing trifluoromethyl group incorporation . Microwave-assisted synthesis has reduced reaction times from days to hours .
Pharmacological Profile
Receptor Binding and Selectivity
The compound demonstrates nanomolar affinity for histamine H3 receptors (H3R), a G-protein-coupled receptor regulating neurotransmitter release. Competitive binding assays using [³H]-N-α-methylhistamine revealed Ki values of 1–30 nM, with >100-fold selectivity over H1 and H4 receptors .
Mechanism of Action
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H3R Antagonism: Blocks autoreceptor feedback, increasing histamine release in the CNS .
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Allosteric Modulation: The pyrrolidine ring interacts with transmembrane domain 2, stabilizing an inactive receptor conformation .
Structural Analogs and SAR Insights
Comparative Analysis
Modifying the pyrrolidine or trifluoromethyl positions alters pharmacological activity. For example, shifting the -CF₃ group to the pyridine’s 5-position (CAS 1196146-55-0) reduces H3R affinity by 40-fold .
Table 3: Analog Comparison
Compound | CAS Number | H3R Ki (nM) | Metabolic Half-Life (h) |
---|---|---|---|
2-(Pyrrolidin-3-yl)-3-CF₃-pyridine·2HCl | 1955493-78-3 | 12 ± 3 | 2.1 |
2-(Pyrrolidin-3-yl)-5-CF₃-pyridine | 1196146-55-0 | 480 ± 90 | 1.3 |
N-Methyl-4-(pyrrolidin-3-yloxy)picolinamide | N/A | 850 ± 120 | 4.7 |
Electron-withdrawing groups at the 3-position enhance target engagement, while N-methylation improves metabolic stability .
Applications in Research
Organic Synthesis
The compound serves as a versatile intermediate:
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Peptide Mimetics: The pyrrolidine ring mimics proline’s conformational restrictions .
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Fluorinated Scaffolds: Trifluoromethyl groups are incorporated into PET tracers for neuroimaging .
Drug Discovery
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